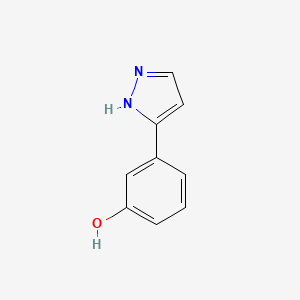

3-(1H-Pyrazol-3-yl)phenol

Description

Significance of Pyrazole-Phenol Hybrid Scaffolds in Organic and Medicinal Chemistry

The combination of pyrazole (B372694) and phenol (B47542) moieties into a single molecular framework, known as a pyrazole-phenol hybrid scaffold, is of considerable importance in the fields of organic and medicinal chemistry. researchgate.net The pyrazole nucleus is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.netnih.gov Consequently, pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comglobalresearchonline.netglobalresearchonline.net

The phenol group contributes significantly to the properties of these hybrid molecules. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which is crucial for interacting with biological targets like enzymes and receptors. This enhances the potential for these compounds to be developed into new therapeutic agents. acs.org In organic synthesis, the reactivity of the phenol and pyrazole rings allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science. chemimpex.comsmolecule.com

Research Landscape and Historical Context of Substituted Pyrazoles

The study of pyrazoles has a rich history dating back to the 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. ijrpr.comwikipedia.org Shortly after, in 1889, pyrazole itself was first synthesized by Buchner. numberanalytics.comglobalresearchonline.net Since their discovery, pyrazoles have been a subject of extensive research due to their versatile chemical reactivity and broad range of biological activities. globalresearchonline.netijrpr.com

The research landscape for substituted pyrazoles is vast and continually evolving. Early work focused on fundamental synthesis methods, such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. numberanalytics.comwikipedia.org Over the decades, chemists have developed numerous innovative techniques to synthesize a wide array of pyrazole derivatives with various substituents. sphinxsai.com This has led to the discovery of many commercially important compounds, including pharmaceuticals and agrochemicals. numberanalytics.comsphinxsai.com The ongoing interest in substituted pyrazoles is driven by the quest for new molecules with enhanced efficacy and novel applications in medicine and technology. nih.govijrpr.com

Detailed Research Findings

While the broader class of pyrazole-phenols is widely studied, specific research focused solely on 3-(1H-Pyrazol-3-yl)phenol is less documented in publicly available literature. Much of the research is centered on substituted analogs. For instance, studies on compounds like 4-bromo-2-(1H-pyrazol-3-yl)phenol show its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Similarly, other substituted pyrazolyl phenols have been investigated for their potential biological activities. nih.govjpionline.org The synthesis of related disubstituted pyrazoles, such as 3-(3-phenyl-1H-pyrazol-5-yl)phenol, has been achieved through one-pot modular methods. nih.gov These studies underscore the chemical versatility of the pyrazole-phenol scaffold.

Interactive Data Table for this compound

| Property | Value | Source |

| Molecular Formula | C9H8N2O | bldpharm.com |

| Molecular Weight | 160.17 g/mol | bldpharm.com |

| CAS Number | 904665-39-0 | bldpharm.com |

| SMILES | OC1=CC=CC(C2=NNC=C2)=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAXMMKXGBJBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702026 | |

| Record name | 3-(1H-Pyrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904665-39-0 | |

| Record name | 3-(1H-Pyrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 1h Pyrazol 3 Yl Phenol and Its Derivatives

Direct Synthetic Approaches to 3-(1H-Pyrazol-3-yl)phenol

The direct formation of the this compound scaffold is achievable through several key synthetic routes. These methods prioritize efficiency and accessibility, utilizing readily available precursors to construct the core pyrazole-phenol structure.

Condensation Reactions Involving Phenolic Precursors and Pyrazole (B372694) Moieties

A foundational and widely employed method for synthesizing pyrazolylphenols is the cyclocondensation reaction between a suitable phenolic precursor, typically a 1,3-dicarbonyl compound or its equivalent, and a hydrazine (B178648) derivative. This approach builds the pyrazole ring onto a pre-existing phenol (B47542) moiety.

A common strategy begins with a phenolic ketone, such as 3-hydroxyacetophenone. This precursor can be converted into a chalcone-like intermediate, 1-(3-hydroxyphenyl)-3-arylprop-2-en-1-one, through a Claisen-Schmidt condensation with an appropriate aldehyde. Subsequent reaction of this α,β-unsaturated ketone with hydrazine hydrate (B1144303) leads to the cyclization and formation of the pyrazole ring, yielding the desired this compound derivative. nih.gov

Another variation involves the use of 1,3-diketones. For instance, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione can be synthesized and then treated with phenyl hydrazine in refluxing absolute ethanol (B145695) for several hours. This reaction directly yields a 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol structure after demethylation. nih.gov Similarly, pyrazoles containing a phenol group can be synthesized through the reaction of hydrazine hydrate with substituted 1-(2-hydroxy-phenyl)-propenones. researchgate.net

The reaction conditions for these condensations are typically straightforward, often involving refluxing in a suitable solvent like ethanol or dimethylformamide (DMF), sometimes with the addition of a basic or acidic catalyst to facilitate the reaction. nih.gov

Table 1: Examples of Condensation Reactions for Pyrazolylphenol Synthesis

| Phenolic Precursor | Reagent | Conditions | Product Type |

| 1-(2-hydroxyphenyl)-3-aryl-propenone | Hydrazine Hydrate | Reflux in Ethanol | 2-(Pyrazol-3-yl)phenol |

| 1-(2-hydroxyphenyl)-1,3-dione | Phenylhydrazine (B124118) | Reflux in Ethanol | 2-(1-Phenylpyrazol-3-yl)phenol |

| 3-Formylchromone derivative | Hydrazine Hydrate | Glacial Acetic Acid | Chromone-substituted Pyrazole |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like this compound from simple starting materials in a single synthetic operation. This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste.

A relevant three-component reaction involves the condensation of an aryl methyl ketone, an aromatic aldehyde, and a hydrazine salt. worldresearchersassociations.com To synthesize the target compound, 3-hydroxyacetophenone could serve as the aryl methyl ketone component. This would be reacted with a suitable aldehyde and hydrazine hydrochloride in a solvent such as ethanol. The reaction typically proceeds by first forming a pyrazoline intermediate, which is then oxidized in situ to the aromatic pyrazole. worldresearchersassociations.com Oxidizing agents like a potassium bromate-bromide mixture can be used for this transformation, offering a mild and effective method. worldresearchersassociations.com

The primary advantages of this one-pot methodology include operational simplicity, mild reaction conditions, and generally good yields. worldresearchersassociations.com This strategy allows for the rapid assembly of the pyrazole-phenol framework from readily available commercial starting materials.

Catalytic Methodologies for Pyrazole-Phenol Ring Formation

The use of catalysts can significantly enhance the efficiency, yield, and selectivity of pyrazole synthesis. Both acid and base catalysts are commonly employed in the cyclocondensation reactions that form the pyrazole ring.

In the synthesis of pyrazolylphenols from chalcone (B49325) precursors, bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are frequently used to promote the reaction with hydrazine. mdpi.com These catalysts facilitate the nucleophilic attack of hydrazine and the subsequent cyclization and dehydration steps. For example, the reaction of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-4H-chromon-4-ones with hydrazine hydrate is effectively carried out in the presence of KOH to yield the corresponding pyrazolylphenol. researchgate.net

Acid catalysts, such as glacial acetic acid or mineral acids, are also utilized, particularly in reactions starting from 1,3-dicarbonyl compounds or in Knorr-type pyrazole syntheses. ijpsr.com More advanced catalytic systems, including nano-ZnO and ceric ammonium (B1175870) nitrate (B79036) (CAN), have been reported for the synthesis of pyrazole derivatives, often under green chemistry conditions (e.g., in water), leading to high yields and short reaction times. ijpsr.com

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a green and efficient energy source for promoting organic reactions. In the synthesis of pyrazole derivatives, sonication offers several advantages over conventional heating, including significantly reduced reaction times, lower energy consumption, and often improved product yields. nih.gov

The synthesis of pyrazolines, which are immediate precursors to pyrazoles, from chalcones and hydrazine can be effectively accelerated using ultrasound. nih.gov This green technique utilizes high-frequency sound waves to create acoustic cavitation, which enhances mass transfer and reaction rates. nih.gov For instance, pyrazoline derivatives have been synthesized from chalcones in 64–82% yields under ultrasound irradiation. nih.gov

Similarly, the synthesis of pyrazolone (B3327878) derivatives has been achieved in high yields (90-95%) by reacting β-ketoester compounds with hydrazine hydrate or phenylhydrazine in an ultrasonic cleaner for a short duration (e.g., 30 minutes). researchgate.net This method often produces a pure product that does not require further recrystallization. researchgate.net The application of this technology to the synthesis of this compound from its respective precursors offers a rapid and environmentally benign alternative to traditional methods.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |

| Pyrazoline Synthesis | 2.5 - 4 hours (Reflux) | 35 - 45 minutes | ~10% increase | nih.gov |

| Pyrazolone Synthesis | Several hours (Reflux) | 30 minutes | High yields (90-95%) | researchgate.net |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives, particularly halogenated ones, is crucial for modulating the chemical and biological properties of the parent compound.

Approaches to Halogenated Pyrazolylphenols

Halogenated pyrazoles are valuable intermediates in organic synthesis, particularly for cross-coupling reactions. The introduction of halogen atoms onto the this compound scaffold can be achieved either by using halogenated starting materials or by direct halogenation of the pre-formed pyrazole-phenol ring.

A direct and effective method for the halogenation of pyrazole rings is the C-H halogenation using N-halosuccinimides (NXS, where X = Cl, Br, I). beilstein-archives.org Research has shown that 3-aryl-1H-pyrazol-5-amines can be selectively halogenated at the 4-position of the pyrazole ring using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). beilstein-archives.org This reaction proceeds under mild, metal-free conditions, typically at room temperature in a solvent like DMSO, providing moderate to excellent yields of the 4-halogenated products. beilstein-archives.org It is plausible that this methodology could be adapted for the direct halogenation of this compound, targeting the electron-rich C4 position of the pyrazole ring.

Table 3: Reagents for Direct Halogenation of Pyrazole Rings

| Halogenating Agent | Abbreviation | Halogen Introduced | Typical Conditions |

| N-Iodosuccinimide | NIS | Iodine | Room Temperature, DMSO |

| N-Bromosuccinimide | NBS | Bromine | Room Temperature, DMSO |

| N-Chlorosuccinimide | NCS | Chlorine | Room Temperature, DMSO |

Alternatively, halogenated derivatives can be synthesized by employing halogen-substituted precursors. For example, starting with a halogenated 3-hydroxyacetophenone in a condensation or multicomponent reaction would lead to a pyrazolylphenol with a halogen on the phenolic ring. Similarly, using a halogenated aldehyde in the initial Claisen-Schmidt condensation would result in a halogen on the phenyl group at the 5-position of the pyrazole ring.

Strategies for Methylated Pyrazolylphenols

The synthesis of derivatives from methylated pyrazolylphenols often utilizes precursors like 3-methyl-1-phenyl-5-pyrazolone. A prominent strategy involves the three-component reaction of this pyrazolone with various benzaldehydes. researchgate.netnih.gov This reaction, catalyzed by sodium acetate (B1210297) at room temperature, yields 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). researchgate.netnih.gov The process is efficient, resulting in high to excellent yields, with the pure product often isolated by simple filtration. researchgate.netnih.gov

The general procedure involves adding a catalyst, such as a 1 M solution of sodium acetate, to a solution of the aldehyde and the pyrazole precursor in 70% ethanol. nih.gov The mixture is stirred at room temperature until the reaction is complete, after which water is added to facilitate the precipitation of the product. nih.gov The resulting solid is then filtered, washed, and dried. nih.gov This method has been used to synthesize a wide range of derivatives. researchgate.netnih.gov Alternative catalysts like Alum (KAl(SO4)2∙12H2O) have also been employed effectively for this transformation, often under solvent-free conditions. researchgate.net

| Aldehyde Precursor | Resulting Compound | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Various Benzaldehydes | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Sodium Acetate / 70% EtOH | High to Excellent | nih.govnih.gov |

| 2-Hydroxybenzaldehyde | 4,4'-((2-hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Alum (20% mol) / Solvent-free | Excellent | researchgate.net |

| 3-Hydroxy-4-methoxybenzaldehyde | 4,4'-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Sodium Acetate / 70% EtOH | 91% | nih.gov |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative | Not specified | Not specified | ekb.eg |

Derivatization via Aldehyde/Ketone Precursors

Aldehyde and ketone precursors are fundamental in expanding the structural diversity of pyrazolylphenol derivatives. A key intermediate in many syntheses is the chalcone, an α,β-unsaturated ketone, which is typically formed through an Aldol condensation between an aryl ketone and an aromatic aldehyde. thepharmajournal.com These chalcones then serve as versatile starting materials for synthesizing various heterocyclic compounds. thepharmajournal.com

One of the most common applications of this strategy is the synthesis of pyrazoline derivatives. nih.gov The reaction involves the condensation of appropriate chalcones with reagents like 4-hydrazinobenzenesulfonamide hydrochloride to produce 2-pyrazoline (B94618) derivatives bearing benzenesulfonamide (B165840) moieties. nih.gov Similarly, the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aromatic aldehydes provides a direct route to bis-pyrazole derivatives, demonstrating a pseudo-three-component reaction. nih.govekb.eg This one-step condensation is a practical and widely used method for derivatization. nih.gov The reaction conditions can be optimized using different catalysts, such as sodium acetate or alum, to achieve high yields. researchgate.netnih.gov

| Precursors | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Aryl Ketones + Aromatic Aldehydes | Aldol Condensation | Chalcones (α,β-unsaturated ketones) | thepharmajournal.com |

| Chalcones + Hydrazine Derivatives | Cyclization | Pyrazoline Derivatives | nih.gov |

| 3-Methyl-1-phenyl-5-pyrazolone + Aromatic Aldehydes | Three-component Condensation | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.govekb.eg |

Synthesis of Pyrazoline Analogs and Related Scaffolds

The synthesis of pyrazoline analogs, which are dihydropyrazole structures, is a significant area of research. derpharmachemica.com The most prevalent method for synthesizing 2-pyrazolines involves a two-step process. dergipark.org.tr The first step is the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone. dergipark.org.tr In the second step, the chalcone undergoes a cyclization reaction with hydrazine hydrate or a substituted hydrazine. derpharmachemica.comdergipark.org.trorientjchem.org

The cyclization reaction is often carried out by refluxing the chalcone and hydrazine hydrate in a solvent such as ethanol. thepharmajournal.comorientjchem.org Glacial acetic acid is sometimes used as a catalyst in this step. thepharmajournal.comdergipark.org.tr The reaction mixture is then typically poured into ice water to precipitate the pyrazoline product, which can be purified by recrystallization. thepharmajournal.comderpharmachemica.com Various hydrazine derivatives, including 2,4-dinitrophenyl hydrazine and phenyl hydrazine, can be used to generate N-substituted pyrazolines. thepharmajournal.comderpharmachemica.com

Beyond pyrazolines, the pyrazole core can be used to construct more complex fused heterocyclic systems. For example, 5-aminopyrazoles can react with alkynyl aldehydes through a cascade 6-endo-dig cyclization to form pyrazolo[3,4-b]pyridines. nih.gov This reaction can be switched to produce halogenated or non-halogenated products by using different reagents like iodine or NBS to activate the C≡C bond. nih.gov Another approach involves the reaction of 5-aminopyrazole with 1,3-dicarbonyl compounds to yield the pyrazolo[3,4-b]pyridine scaffold. mdpi.com

| Starting Materials | Key Reagents/Conditions | Product Scaffold | Reference |

|---|---|---|---|

| Chalcones | Hydrazine Hydrate / Ethanol / Reflux | Pyrazolines | thepharmajournal.comorientjchem.org |

| Chalcones | 2,4-Dinitrophenyl Hydrazine / Ethanol / Reflux | N-(2,4-dinitrophenyl) Pyrazolines | derpharmachemica.com |

| Chalcones | Phenyl Hydrazine Hydrate / Ethanol / Reflux | N-Phenyl Pyrazolines | thepharmajournal.com |

| 5-Aminopyrazoles + Alkynyl Aldehydes | Iodine or NBS / Cascade Cyclization | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole + 1,3-Dicarbonyl Compounds | Glacial Acetic Acid | Pyrazolo[3,4-b]pyridines | mdpi.com |

Chemical Transformations and Reaction Mechanisms of 3 1h Pyrazol 3 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Moiety

The phenol group in 3-(1H-Pyrazol-3-yl)phenol is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. byjus.comlkouniv.ac.in The high electron density at these positions makes the aromatic ring highly susceptible to attack by electrophiles. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.com In the case of this compound, nitration is expected to occur at the positions ortho and para to the hydroxyl group. The use of concentrated nitric acid can lead to polysubstitution, potentially yielding products like 2,4,6-trinitrophenol derivatives. byjus.com

Halogenation: The high activation of the phenol ring allows for halogenation even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, can lead to the formation of a polybrominated product, such as a tribromophenol derivative. byjus.com To achieve monosubstitution, milder conditions, such as bromine in a less polar solvent like carbon disulfide or chloroform (B151607) at low temperatures, are necessary. mlsu.ac.in

Sulfonation: Sulfonation of phenols is a reversible reaction and the product distribution is temperature-dependent. At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the para-isomer is the major product. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Phenols can undergo Friedel-Crafts alkylation and acylation, although the presence of the hydroxyl group can sometimes lead to complications due to its interaction with the Lewis acid catalyst. These reactions typically result in substitution at the ortho and para positions. lkouniv.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenols

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | Dilute HNO₃ | o-nitrophenol and p-nitrophenol | byjus.com |

| Halogenation | Br₂ in CS₂ | o-bromophenol and p-bromophenol | mlsu.ac.in |

| Sulfonation (Low Temp) | Conc. H₂SO₄ | o-hydroxybenzenesulfonic acid | mlsu.ac.in |

| Sulfonation (High Temp) | Conc. H₂SO₄ | p-hydroxybenzenesulfonic acid | mlsu.ac.in |

Reactivity of the Pyrazole (B372694) Ring: N-Alkylation and Other Substitutions

The pyrazole ring in this compound possesses two nitrogen atoms, with the N-H proton being acidic and capable of being substituted. N-alkylation is a common reaction for pyrazoles, leading to the formation of N-alkylpyrazole derivatives. semanticscholar.orgresearchgate.netgoogle.com

N-Alkylation: The nitrogen atom of the unsubstituted lactam group in pyrazoles is susceptible to alkylation. researchgate.net This reaction is typically carried out under basic conditions to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide. semanticscholar.org Alternative methods for N-alkylation include the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide good yields of N-alkyl pyrazoles. semanticscholar.org For unsymmetrical pyrazoles, a mixture of regioisomers can be formed, with steric factors often controlling the major product. semanticscholar.orgresearchgate.net The reaction can also be catalyzed by crystalline aluminosilicates or aluminophosphates. google.comgoogle.com

Other Substitutions on the Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution, typically at the C4 position. globalresearchonline.net However, the reactivity is influenced by the substituents on the ring. The presence of the phenol moiety at the C3 position will affect the electron density and regioselectivity of further substitutions on the pyrazole ring.

Table 2: Methods for N-Alkylation of Pyrazoles

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Classical Method | Base (e.g., NaH, K₂CO₃), Alkyl halide | Commonly used, requires stoichiometric base. | semanticscholar.org |

| Acid-Catalyzed | Trichloroacetimidates, Brønsted acid (e.g., CSA) | Milder conditions, avoids strong bases. | semanticscholar.org |

| Heterogeneous Catalysis | Crystalline aluminosilicates or aluminophosphates | Industrially applicable, high yield under mild conditions. | google.comgoogle.com |

Intermolecular and Intramolecular Hydrogen Bonding Influences on Reactivity

Hydrogen bonding plays a significant role in the structure and reactivity of this compound. Both intermolecular and intramolecular hydrogen bonds are possible due to the presence of the hydroxyl group on the phenol and the N-H group on the pyrazole.

Intramolecular Hydrogen Bonding: In molecules with appropriate geometry, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. nih.gov This is observed in a related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, where an intramolecular O—H⋯N hydrogen bond influences the coplanarity of the pyrazole and one of the phenol rings. nih.gov Such intramolecular hydrogen bonding can decrease the availability of the hydroxyl proton for intermolecular interactions, potentially affecting reaction rates and mechanisms. stackexchange.com For instance, it can reduce the acidity of the phenolic proton and influence the regioselectivity of reactions by sterically hindering one side of the molecule.

Intermolecular Hydrogen Bonding: Phenol molecules are known to associate through intermolecular hydrogen bonds, which affects their physical properties like boiling point and solubility. askfilo.com In the solid state, this compound can form extended networks through intermolecular hydrogen bonds involving both the hydroxyl and the pyrazole N-H groups. nih.gov These interactions can influence the crystal packing and the accessibility of reactive sites to reagents in solid-state reactions. In solution, intermolecular hydrogen bonding with solvent molecules can affect the reactivity of both the phenol and pyrazole moieties. nih.gov

Oxidation and Reduction Pathways of Related Functional Groups

The oxidation and reduction of this compound would target the phenol and pyrazole rings, as well as any other susceptible functional groups that might be introduced.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. The pyrazole ring, however, is generally resistant to oxidation. researchgate.net The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions.

Reduction: The pyrazole ring is also highly resistant to reduction, though it can be catalytically hydrogenated to pyrazoline and then to pyrazolidine (B1218672) under forcing conditions. globalresearchonline.net The reduction of functional groups attached to the pyrazole ring, such as nitro or carbonyl groups, can often be achieved without affecting the pyrazole ring itself. researchgate.net For example, a nitro group on the pyrazole ring can be reduced to an amino group. mdpi.com

Complexation Reactions with Metal Ions

The pyrazole and phenol moieties in this compound make it an excellent ligand for the formation of coordination complexes with a variety of metal ions. universiteitleiden.nlacs.org The nitrogen atoms of the pyrazole ring and the oxygen atom of the phenol group can act as donor atoms, allowing the molecule to function as a bidentate or even a tridentate ligand. researchgate.netuniv.kiev.ua

Coordination Modes: Pyrazolyl-phenol ligands can coordinate to metal ions in several ways. The deprotonated phenolate (B1203915) oxygen and one of the pyrazole nitrogens can form a chelate ring with a metal ion. researchgate.net In some cases, the pyrazole ring can act as a bridge between two metal centers. universiteitleiden.nl The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. universiteitleiden.nlacs.org

Examples of Metal Complexes: A wide range of transition metal, main group, lanthanide, and actinide complexes with acylpyrazolone ligands, which are structurally related to pyrazolylphenols, have been synthesized and characterized. acs.org For example, complexes of Cu(II) and Co(II) with Schiff bases derived from substituted pyrazole aldehydes and o-aminophenol have been reported, where coordination occurs through the phenolic oxygen and an azomethine nitrogen. researchgate.net Similarly, mononuclear and 3D coordination polymers of Cd(II) and Co(II) with 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized. rsc.org These examples illustrate the versatility of pyrazole-containing ligands in coordination chemistry.

Table 3: Examples of Metal Complexes with Pyrazole-Containing Ligands

| Metal Ion | Ligand Type | Coordination Atoms | Resulting Structure | Reference |

|---|---|---|---|---|

| Cu(II), Co(II) | Schiff base of pyrazole aldehyde and o-aminophenol | Phenolic Oxygen, Azomethine Nitrogen | Octahedral complexes | researchgate.net |

| Cd(II), Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Not specified | Mononuclear complexes and 3D coordination polymer | rsc.org |

| Various (Main group, Transition, Lanthanide, Actinide) | Acylpyrazolone | Not specified | Structurally diverse complexes, including polymers | acs.org |

| Ba(II), Sr(II), Zn(II) | 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 | Enolic and Carbonyl Oxygens | Octahedral bischelates | scispace.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 1h Pyrazol 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Analysis

For 3-(1H-Pyrazol-3-yl)phenol, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the phenol (B47542) and pyrazole (B372694) rings. The protons on the phenolic ring would appear in the aromatic region, with their chemical shifts and coupling patterns determined by their relative positions to the hydroxyl and pyrazole substituents. The pyrazole ring protons, including the N-H proton, would also exhibit characteristic signals.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show distinct peaks for the carbon atoms of the phenol ring, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift. The carbons of the pyrazole ring would also have specific chemical shifts.

Two-Dimensional NMR Techniques (e.g., HETCOR, APT)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential. Heteronuclear Correlation (HETCOR) spectroscopy would establish direct one-bond correlations between protons and the carbons they are attached to. Attached Proton Test (APT) or similar spectral editing techniques would help differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, a broad absorption band in the IR spectrum would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Another key vibration would be the N-H stretch from the pyrazole ring. The spectra would also display characteristic peaks for C-H aromatic stretching, C=C and C=N stretching within the rings, and various bending vibrations that form a unique fingerprint for the compound.

Mass Spectrometry (MS and MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₂O), high-resolution mass spectrometry would confirm the exact molecular weight (monoisotopic mass: 160.06 g/mol ). The fragmentation pattern observed in the mass spectrum would provide structural information, showing characteristic fragments resulting from the cleavage of the molecule. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS could also be used, particularly for analyzing the compound in complex mixtures or for soft ionization to preserve the molecular ion. Predicted mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.) can be calculated to aid in spectral interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the conjugated π-electron system formed by the interconnected phenol and pyrazole rings. The position and intensity of these absorptions are sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structural Determination

Tautomeric Forms and Stereochemical Properties

The phenomenon of tautomerism is a crucial aspect of pyrazole chemistry, influencing the compound's reactivity and biological interactions. globalresearchonline.net For this compound, annular prototropic tautomerism is of primary significance. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two possible tautomeric forms: this compound and 3-(2H-Pyrazol-3-yl)phenol.

Experimental and theoretical studies on analogous 3(5)-substituted pyrazoles have consistently shown that the equilibrium often strongly favors one tautomer. fu-berlin.de For 3(5)-phenylpyrazoles, NMR spectroscopy and X-ray crystallography have demonstrated that the 3-phenyl tautomer is the predominant form in both solution and the solid state. fu-berlin.de This preference is attributed to the electronic and steric effects of the substituent. In the case of this compound, the phenolic group at the 3-position is expected to similarly stabilize this tautomer. The presence of the hydroxyl group can further influence the tautomeric equilibrium through intramolecular hydrogen bonding, although this is also dependent on the solvent environment. fu-berlin.de

In solution, the rate of proton exchange between the nitrogen atoms can be influenced by factors such as solvent polarity, concentration, and temperature. fu-berlin.de Under normal conditions, this exchange is often rapid on the NMR timescale, resulting in averaged signals. However, low-temperature NMR studies on similar pyrazole derivatives have successfully "frozen out" the individual tautomers, allowing for the determination of their equilibrium constants. fu-berlin.de

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Predominance | Notes |

| This compound | Major | Stabilized by the phenolic substituent at the 3-position. | |

| 3-(2H-Pyrazol-3-yl)phenol | Minor | Less favored due to electronic and steric factors. |

Intermolecular Interactions (e.g., Van der Waals Interactions, Hirshfeld Surface Analysis)

The solid-state structure and macroscopic properties of this compound are dictated by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding, π–π stacking, and van der Waals interactions, create a complex supramolecular architecture. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.govnih.gov

Hydrogen Bonding: The presence of both a hydrogen bond donor (the pyrazole N-H and the phenolic O-H) and acceptor sites (the pyrazole nitrogen and the phenolic oxygen) makes hydrogen bonding a dominant interaction in the crystal packing of this compound. rsc.org In similar pyrazole-phenol systems, extensive networks of intermolecular O—H···N and N—H···O hydrogen bonds are observed, often leading to the formation of chains or more complex assemblies. nih.gov These interactions are typically the most significant in terms of energetic contribution to the crystal lattice stability.

Hirshfeld Surface Analysis: This method maps the close contacts of a molecule in a crystal, providing a visual representation of intermolecular interactions. The surface is colored according to the normalized contact distance (dnorm), where red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts at the van der Waals separation, and blue regions signify longer contacts. researchgate.net

Table 2: Summary of Intermolecular Interactions in Pyrazole-Phenol Systems

| Interaction Type | Description | Key Features on Hirshfeld Surface |

| Hydrogen Bonding | Strong, directional interactions involving O-H and N-H donors and N and O acceptors. | Prominent red spots on the dnorm surface; distinct spikes in the 2D fingerprint plot for O···H and N···H contacts. |

| π–π Stacking | Attractive, non-covalent interactions between the aromatic rings of the pyrazole and phenol moieties. | Complementary red and blue triangles on the shape index plot. |

| Van der Waals Forces | Weak, non-directional forces, primarily London dispersion forces (H···H, C···H contacts). | Large areas of the surface, often quantified as a high percentage of H···H contacts in the fingerprint plot. |

| C-H···π Interactions | Weak hydrogen bonds where a C-H group acts as the donor and a π-system as the acceptor. | Can be identified through specific patterns in the Hirshfeld surface and fingerprint plots. |

Computational Chemistry and Theoretical Investigations of 3 1h Pyrazol 3 Yl Phenol

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of molecules. DFT calculations are centered on the principle that the energy of a system can be determined from its electron density. A primary step in these investigations is geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. For molecules like 3-(1H-Pyrazol-3-yl)phenol, this process would involve determining the most favorable bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the phenol (B47542) ring relative to the pyrazole (B372694) ring. A study on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, similarly utilized DFT with the B3LYP functional to determine its most stable planar conformation, which is a common approach for such aromatic heterocyclic systems nih.gov. Once the optimized geometry is obtained, it serves as the basis for further analysis of the molecule's electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO, rich in electrons, acts as an electron donor, while the LUMO, which is electron-deficient, can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability nih.govhakon-art.com. Conversely, a large energy gap implies high stability and low reactivity because more energy is required to move an electron from the HOMO to the LUMO hakon-art.com. For pyrazole derivatives, the distribution of these orbitals is key; often the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO resides on electron-accepting regions. In a theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating significant electronic stability nih.gov. Analysis of this compound would similarly quantify its stability and predisposition to electronic excitation.

Table 1: Representative Frontier Orbital Energies and Energy Gap This table presents typical values for illustrative purposes, as specific published data for this compound were not found.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive behavior of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

The map is color-coded, typically with red indicating regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. For this compound, the MEP map would be expected to show a significant negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying them as potential sites for hydrogen bonding or interaction with electrophiles nih.govmdpi.com. The hydrogen atom of the phenolic hydroxyl group would likely exhibit a positive potential (blue), marking it as an electron-deficient site nih.gov.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between orbitals, providing quantitative insight into intramolecular and intermolecular interactions, such as charge transfer and hydrogen bonding. This analysis transforms the complex molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs).

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule and identify its stable isomers and the transition states that connect them. This is achieved by systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecule's geometry at each step uni-muenchen.deq-chem.com. The resulting plot of energy versus the chosen coordinate provides a profile of the energy changes during that specific geometric transformation.

For this compound, a particularly relevant PES scan would involve the rotation around the single bond connecting the phenol and pyrazole rings. This scan would reveal the rotational energy barrier and help determine the most stable conformation—whether the two rings are coplanar or twisted relative to each other. Such "relaxed" PES scans are instrumental in understanding molecular flexibility and locating the lowest-energy pathways for conformational changes q-chem.com.

Reactivity Descriptors: Fukui Function, Local Softness, Electrophilicity, and Hardness

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density hakon-art.com. These descriptors can be global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A high value indicates a "hard" molecule with low reactivity, while a low value signifies a "soft" molecule with high reactivity nih.gov.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electron acceptor nih.gov.

These global descriptors are typically calculated from the energies of the HOMO and LUMO.

Local Reactivity Descriptors:

Fukui Function (f(r)): This is a key local descriptor that identifies the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:

f+: for nucleophilic attack (where an electron is added).

f-: for electrophilic attack (where an electron is removed).

f0: for radical attack. The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack scielo.org.mxresearchgate.net.

Local Softness (s(r)): Related to the Fukui function, this descriptor also helps in identifying reactive sites.

Table 2: Representative Global Reactivity Descriptors This table presents typical values for illustrative purposes, calculated from the representative energies in Table 1.

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.50 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.375 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.875 |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | 3.16 |

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their electronic absorption spectra, such as UV-Visible spectra core.ac.uk. By calculating the excitation energies (the energy required to promote an electron to a higher energy state) and the corresponding oscillator strengths (the probability of a given transition), TD-DFT can predict the wavelength of maximum absorption (λmax) nih.gov.

This predictive capability is crucial for interpreting experimental spectra and understanding the electronic transitions that give rise to a molecule's color and photophysical properties. For this compound, TD-DFT calculations would identify the key electronic transitions, such as the HOMO → LUMO transition, and predict the λmax value. Comparing the predicted spectrum with experimental data helps validate the computational methodology and provides a deeper understanding of the molecule's electronic structure nih.govaps.org. Studies on similar aromatic and heterocyclic compounds have successfully used TD-DFT to correlate their structure with their optical properties researchgate.net.

Table 3: Representative Predicted Electronic Spectral Data (TD-DFT) This table presents typical values for illustrative purposes.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.52 | 274 | 0.35 | HOMO → LUMO |

| 5.15 | 241 | 0.21 | HOMO-1 → LUMO |

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations and extensive conformational analyses exclusively for this compound are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred from computational studies on closely related pyrazole and phenol derivatives. eurasianjournals.comeurasianjournals.com Computational chemistry, particularly through methods like Density Functional Theory (DFT) and MD simulations, provides valuable insights into the three-dimensional structure, stability, and dynamics of such molecules. eurasianjournals.com

Theoretical investigations on similar bi-aryl systems suggest that the molecule is likely to have a preferred conformation where the two rings are not coplanar. This deviation from planarity is a result of minimizing steric hindrance between the hydrogen atoms on the adjacent rings. For a related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, X-ray crystallography revealed that the pyrazole ring and one of the hydroxy-substituted benzene rings are nearly coplanar, with a small dihedral angle of 7.5 (3)°. nih.gov This planarity is thought to be influenced by an intramolecular hydrogen bond. nih.gov In the case of this compound, a similar intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the nitrogen atom at position 2 of the pyrazole ring, which would favor a more planar conformation.

Molecular dynamics simulations on various pyrazole derivatives have been employed to explore their conformational space and structural stability over time. researchgate.nettandfonline.com Such simulations would be instrumental in understanding the flexibility of the bond linking the two rings in this compound and the timescale of conformational changes.

The geometric parameters of the pyrazole and phenol rings themselves are well-established from numerous experimental and computational studies. DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, have been shown to provide geometric parameters that are in good agreement with experimental data for a variety of pyrazole derivatives. nih.gov

Below are tables representing typical calculated geometric parameters for pyrazole and phenol rings, which can be considered representative for this compound in the absence of specific experimental data.

Table 1: Representative Calculated Bond Lengths for the Pyrazole Ring

| Bond | Typical Calculated Bond Length (Å) |

| N1-N2 | 1.35 - 1.39 |

| N2-C3 | 1.32 - 1.36 |

| C3-C4 | 1.40 - 1.44 |

| C4-C5 | 1.37 - 1.41 |

| C5-N1 | 1.34 - 1.38 |

Data compiled from computational studies on various pyrazole derivatives. nih.gov

Table 2: Representative Calculated Bond Angles for the Pyrazole Ring

| Angle | Typical Calculated Bond Angle (°) |

| C5-N1-N2 | 110 - 114 |

| N1-N2-C3 | 104 - 108 |

| N2-C3-C4 | 110 - 114 |

| C3-C4-C5 | 104 - 108 |

| C4-C5-N1 | 106 - 110 |

Data compiled from computational studies on various pyrazole derivatives. nih.gov

Table 3: Potential Dihedral Angles for this compound

| Dihedral Angle (C(phenol)-C(phenol)-C(pyrazole)-N(pyrazole)) | Predicted Range (°) | Factors Influencing Angle |

| Torsion 1 | 20 - 50 | Steric hindrance between ortho hydrogens. |

| Torsion 2 (with intramolecular H-bond) | 0 - 15 | Stabilization from hydrogen bonding. |

Predicted values are based on computational studies of similar bi-aryl systems and substituted pyrazoles. nih.gov

Further computational investigations, including detailed potential energy surface scans and long-timescale molecular dynamics simulations, would be necessary to fully characterize the conformational landscape and dynamic behavior of this compound.

Biological Activities and Medicinal Chemistry Applications of 3 1h Pyrazol 3 Yl Phenol and Its Analogs

Antimicrobial Efficacy

Derivatives of 3-(1H-Pyrazol-3-yl)phenol have shown significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative)

Pyrazole (B372694) derivatives have been reported as potent antibacterial agents. For instance, certain pyrazole-dimedone compounds have demonstrated notable antimicrobial activity. A series of novel N-phenylpyrazole-fused fraxinellone (B1674054) compounds were synthesized, with one derivative showing potent growth inhibition of Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 4 μg/ml. Another study reported on imidazo-pyridine substituted pyrazole derivatives that were found to be potent broad-spectrum antibacterial agents, proving more effective than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains, with Minimum Bactericidal Concentration (MBC) values of less than 1 μg/ml for most strains.

Furthermore, pyrazoline-clubbed pyrazole derivatives have shown efficacy against P. aeruginosa, while tethered thiazolo-pyrazole derivatives were identified as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/ml. Thiazolidinone-clubbed pyrazoles have also been reported as moderate antibacterial agents with an MIC value of 16 μg/ml against E. coli.

Some pyrazole derivatives have been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives containing an imidazothiadiazole moiety showed high selective inhibitory activity against multi-drug resistant strains. Specifically, compounds 21c and 23h from this series exhibited strong antibacterial activity, with an MIC of 0.25 µg/mL, which was four times more potent than the control drug, gatifloxacin.

Table 1: Antibacterial Activity of Selected Pyrazole Analogs

| Compound Type | Target Organism(s) | Key Findings |

|---|---|---|

| N-phenylpyrazole-fused fraxinellone | Bacillus subtilis | Potent growth inhibitor (MIC = 4 μg/ml). |

| Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | More potent than ciprofloxacin (MBC < 1 μg/ml). |

| Tethered thiazolo-pyrazole | MRSA | Potent anti-MRSA agents (MIC as low as 4 μg/ml). |

| Pyrazole with imidazothiadiazole | Multi-drug resistant strains | Strong activity (MIC = 0.25 µg/mL for compounds 21c & 23h). |

| Pyrazoline-clubbed pyrazole | P. aeruginosa | Effective antimicrobial agents. |

Antifungal Activity (e.g., Candida albicans, Cryptococcus neoformans, black mold)

The antifungal potential of pyrazole derivatives is also well-documented. A study on pyrazole-based heterocycles demonstrated that the majority of the tested compounds were active against Candida albicans. Another series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against four types of phytopathogenic fungi. The results indicated that some of the pyrazole carboxamides displayed notable antifungal activity, with one isoxazole (B147169) pyrazole carboxylate derivative showing significant activity against R. solani.

Furthermore, newly synthesized pyrazole Schiff bases were evaluated against eight pathogens, including fungi, with some exhibiting good and broad activities. Specifically, two Schiff bases, 8a and 9b, showed the best antifungal results with MIC values of 7.81 and 15.62 µg/mL against C. albicans and F. oxysporum, respectively.

Antiviral Properties

The antiviral activity of pyrazole derivatives has been a subject of increasing interest. These compounds have shown potential against a variety of viruses. For instance, some pyrazole-containing systems have exhibited potent antiviral effects against viruses such as HIV, Hepatitis C virus (HCV), Herpes simplex virus (HSV-1), and influenza viruses (H1N1, H5N1).

Inhibition of Specific Microbial Targets (e.g., DNA Gyrase)

A key mechanism of action for the antibacterial effects of some pyrazole derivatives is the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication. Several studies have identified pyrazole derivatives as potent inhibitors of DNA gyrase.

For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. One compound from this series, 3k, strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. Another study found that the pyrazole derivative 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole possessed potent antibacterial activity due to its selective inhibitory activity against bacterial topoisomerases.

Furthermore, in silico studies have predicted that certain pyrazole compounds can act as S. aureus DNA gyrase inhibitors, with subsequent synthesis and testing confirming moderate antibacterial activity.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties. The anti-inflammatory effects of some pyrazole analogs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

One novel pyrazole derivative, FR140423, demonstrated potent, dose-dependent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models, being two- to three-fold more potent than indomethacin. This compound also exhibited dose-dependent anti-hyperalgesic effects that were five times more potent than indomethacin. Interestingly, FR140423 also showed morphine-like analgesic effects that could be blocked by the opioid antagonist naloxone.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, NO)

The anti-inflammatory activity of pyrazole derivatives is also linked to their ability to modulate the production of various pro-inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Several studies have shown that pyrazole derivatives can inhibit the production of TNF-α and IL-6. For instance, a series of 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles were evaluated for their ability to inhibit TNF-α and IL-1β, with some compounds showing significant suppression of these cytokines. Another study discovered novel pyrazole analogs that act as potent inhibitors of nuclear factor kappa B (NF-ĸB), a key transcription factor involved in the inflammatory response. The most potent compound in this series caused a significant reduction in the levels of IL-1β, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated cells. Additionally, certain bicyclic pyrazolones have been identified as low-nanomolar inhibitors of LPS-induced TNF-α production.

Nitric Oxide (NO): Some pyrazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), which plays a role in inflammation. A series of 4,5-dihydro-1H-pyrazole derivatives were identified as selective inhibitors of neuronal nitric oxide synthase (nNOS). Further studies on new derivatives led to the identification of a compound with three methoxy (B1213986) groups in the phenyl moiety as the most potent nNOS inhibitor with good selectivity over inducible nitric oxide synthase (iNOS).

Table 2: Modulation of Inflammatory Mediators by Pyrazole Analogs

| Compound/Analog Type | Mediator(s) Modulated | Key Findings |

|---|---|---|

| 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles | TNF-α, IL-1β | Significant suppression of pro-inflammatory cytokines. |

| Novel pyrazole analogs | NF-ĸB, IL-1β, TNF-α, IL-6 | Potent inhibition of NF-ĸB and subsequent reduction of cytokine levels. |

| Bicyclic pyrazolones | TNF-α | Low-nanomolar activity against LPS-induced TNF-α production. |

| 4,5-dihydro-1H-pyrazole derivatives | nNOS | Selective inhibition of neuronal nitric oxide synthase. |

Enzyme Inhibition in Inflammatory Pathways (e.g., COX-2)

The inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy for managing inflammation and pain. A number of analogs of this compound have been investigated for their COX-2 inhibitory potential. Notably, a series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones were synthesized and evaluated for their in vitro COX inhibitory activity. Within this series, several compounds demonstrated potent and selective inhibition of COX-2. For instance, compound 3b emerged as a highly potent and selective COX-2 inhibitor with an IC50 value of 1.79 μM and a selectivity index greater than 16.7. nih.gov Other analogs, such as 3a , 3c , 3d , 3h , 3k , and 3q , also displayed significant COX-2 inhibition with IC50 values ranging from 1.79 to 4.35 μM and selectivity indices between 6.8 and 16.7. nih.gov

Further studies on pyrazole derivatives have identified compounds with even greater potency. For example, pyrazole-thiourea-benzimidazole hybrids PYZ10 and PYZ11 exhibited exceptionally potent COX-2 inhibition with IC50 values of 0.0283 nM and 0.2272 nM, respectively. targetmol.com Another derivative, PYZ31 , also showed a strong inhibitory profile against COX-2 with an IC50 value of 19.87 nM, which was more potent than the standard drug Celecoxib (IC50 = 35.56 ± 1.02 nM). targetmol.com In a different series, compound PYZ3 was found to be a highly potent COX-2 inhibitor with an IC50 of 0.011 μM. targetmol.com Additionally, some N-substituted [phenyl-pyrazolo]-oxazin-2-thiones have been evaluated, with compound 4g(O) showing mild COX-2 inhibitory action (IC50: 78.0 μM). mdpi.com

| Compound | COX-2 IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 3b | 1.79 μM | >16.7 | nih.gov |

| 3a, 3c, 3d, 3h, 3k, 3q | 1.79 - 4.35 μM | 6.8 - 16.7 | nih.gov |

| PYZ10 | 0.0283 nM | - | targetmol.com |

| PYZ11 | 0.2272 nM | - | targetmol.com |

| PYZ31 | 19.87 nM | - | targetmol.com |

| PYZ3 | 0.011 μM | - | targetmol.com |

| 4g(O) | 78.0 μM | - | mdpi.com |

Antioxidant Activity and Protection Against Oxidative Stress

Analogs of this compound have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of aryl-pyrazolone derivatives were assessed for their antioxidant activity. The results indicated that compounds EDA , 2 , and 3 displayed notable antioxidant capacity with EC50 values in the range of 34–36 μM. nih.gov Compound 4 was the least efficient in this series, with an EC50 value of 97 μM. nih.gov

Another study on novel thienyl-pyrazoles identified compounds 5g and 5h as having excellent DPPH radical scavenging activities, with IC50 values of 0.245 ± 0.01 μM and 0.284 ± 0.02 μM, respectively. nih.gov These values were comparable to the standard antioxidant, ascorbic acid (IC50 = 0.483 ± 0.01 μM). nih.gov The same compounds also showed potent hydroxyl radical scavenging activity. nih.gov The antioxidant potential of pyrazole derivatives is often attributed to the presence of an NH proton, which can be donated to scavenge free radicals. researchgate.net

| Compound | DPPH Scavenging Activity (EC50/IC50) | Reference |

|---|---|---|

| EDA | 34 - 36 μM | nih.gov |

| 2 | 34 - 36 μM | nih.gov |

| 3 | 34 - 36 μM | nih.gov |

| 4 | 97 μM | nih.gov |

| 5g | 0.245 ± 0.01 μM | nih.gov |

| 5h | 0.284 ± 0.02 μM | nih.gov |

Anticancer Potential and Antineoplastic Mechanisms

The pyrazole scaffold is a key feature in many compounds with significant anticancer properties. Analogs of this compound have been extensively studied for their potential to inhibit cancer cell growth and induce apoptosis. For example, a series of novel pyrazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines. One of the most active compounds, substituted with a 4-bromophenyl group at the pyrazole ring, inhibited the growth of A549, HeLa, and MCF-7 cancer cell lines with IC50 values of 8.0 μM, 9.8 μM, and 5.8 μM, respectively. nih.gov In another study, pyrazole derivative 1 showed potent antiproliferative activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines with IC50 values of 4.4 ± 0.4 μM and 4.2 ± 0.2 μM, respectively. sigmaaldrich.com

The pyrazolyl-urea derivative, GeGe-3 , has also been identified as a potential anticancer agent, significantly restricting the proliferation of a range of cancer cell lines, including PC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, and HeLa, at a concentration of 10 μM. nih.gov Furthermore, a 1,3,4-trisubstituted pyrazole derivative, 4c , displayed potent anticancer activity against a panel of 60 human tumor cell lines, with GI50 values ranging from 0.52 to 5.15 μM. Another pyrazole derivative, 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole), was found to be highly active against the triple-negative breast cancer cell line MDA-MB-468, with an IC50 value of 14.97 μM after 24 hours of treatment.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 4-bromophenyl pyrazole derivative | A549 (Lung) | 8.0 μM | nih.gov |

| 4-bromophenyl pyrazole derivative | HeLa (Cervical) | 9.8 μM | nih.gov |

| 4-bromophenyl pyrazole derivative | MCF-7 (Breast) | 5.8 μM | nih.gov |

| 1 | HepG2 (Liver) | 4.4 ± 0.4 μM | sigmaaldrich.com |

| 1 | HCT-116 (Colon) | 4.2 ± 0.2 μM | sigmaaldrich.com |

| GeGe-3 | Various | Effective at 10 μM | nih.gov |

| 4c | Various | 0.52 - 5.15 μM | |

| 3f | MDA-MB-468 (Breast) | 14.97 μM (24h) |

Interactions with Kinases and Signaling Pathways (e.g., MAPK/ERK, SRC kinase family)

The anticancer effects of this compound analogs are often mediated through their interaction with various protein kinases and signaling pathways that are crucial for cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key target. The pyrazolyl-urea compound GeGe-3 has been shown to block the activation of the MAPK and PI3K signaling pathways in human umbilical vein endothelial cells (HUVECs), which is crucial for its anti-angiogenic effects. Inhibition of the MAPK/ERK pathway can lead to decreased cell proliferation and steroidogenesis in adrenocortical carcinoma cells.

While specific data on the inhibition of the SRC kinase family by this compound analogs is limited, the broader class of pyrazole derivatives has been extensively studied as kinase inhibitors. For instance, a series of novel pyrazole derivatives were designed as CDK2 inhibitors, with compound 9 showing the best IC50 against CDK2 at 0.96 μM. Another compound from this series, 4 , exhibited an IC50 of 3.82 μM against CDK2. The pyrazole scaffold is a common feature in many kinase inhibitors, suggesting that analogs of this compound could also interact with a range of kinases, including those of the SRC family.

Aromatase Enzyme Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Pyrazole-based compounds have shown promise as aromatase inhibitors. A series of pyrimidine-triazole derivatives were synthesized, and two compounds, 34 and 35 , demonstrated significant aromatase inhibition with IC50 values of 0.082 μM and 0.198 μM, respectively, compared to the reference drug letrozole (B1683767) (IC50 = 0.031 μM). nih.gov Another study focused on hybrid molecules containing a coumarin (B35378) ring linked with 1,2,3-triazoles, where compound 48 showed the highest activity with an IC50 value of 0.2 μM against aromatase. nih.gov

| Compound | Aromatase Inhibition (IC50) | Reference |

|---|---|---|

| 34 | 0.082 μM | nih.gov |

| 35 | 0.198 μM | nih.gov |

| 48 | 0.2 μM | nih.gov |

| Letrozole (Reference) | 0.031 μM | nih.gov |

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (hMAO-A, hMAO-B)

Analogs of this compound have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes that are crucial in the metabolism of neurotransmitters. Both isoforms, MAO-A and MAO-B, have been targeted. A series of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives were found to be competitive and reversible inhibitors of human MAO-A (hMAO-A). Compound 3f from this series showed a Ki value of 0.004 μM for hMAO-A.

In another study, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were found to be selective inhibitors of MAO-B. The compound EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) was the most potent against MAO-B with an IC50 value of 0.063 μM and a high selectivity index (SI > 133). It was also determined to be a reversible and competitive inhibitor with a Ki value of 0.034 ± 0.0067 μM. Another series of pyridazinobenzylpiperidine derivatives also showed selective MAO-B inhibition, with compound S5 being the most potent with an IC50 of 0.203 μM and a Ki of 0.155 ± 0.050 μM.

| Compound | Enzyme | Inhibition (Ki/IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3f | hMAO-A | 0.004 μM (Ki) | - | |

| EH7 | hMAO-B | 0.063 μM (IC50) | >133 | |

| EH7 | hMAO-B | 0.034 ± 0.0067 μM (Ki) | - | |

| S5 | hMAO-B | 0.203 μM (IC50) | 19.04 | |

| S5 | hMAO-B | 0.155 ± 0.050 μM (Ki) | - |

Carbonic Anhydrase (CA) Inhibition (hCA I, hCA II)

The inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, is a key therapeutic strategy for various conditions. researchgate.net Analogs of this compound, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov

Research into 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides has provided valuable insights into the structure-activity relationships for CA inhibition. nih.gov These studies have shown that the substitution pattern on the phenyl ring of the pyrazole core significantly influences the inhibitory potency against hCA I and hCA II. nih.gov For instance, compounds with halogen substituents, such as fluorine and bromine, have demonstrated noteworthy inhibitory activity. nih.gov

The inhibitory activities of a series of pyrazoline-based benzenesulfonamides against hCA I and hCA II are presented below. The data indicates that these compounds exhibit inhibition in the nanomolar range, with some derivatives showing comparable or superior potency to the standard inhibitor Acetazolamide (AZA). nih.gov

Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibition

The inhibition of cholinesterases, such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), is a primary therapeutic approach for Alzheimer's disease. nih.gov Pyrazole derivatives have emerged as a promising class of cholinesterase inhibitors. nih.gov Studies on various analogs have demonstrated that the pyrazole scaffold can be effectively utilized to design potent and selective inhibitors of both AChE and BChE. mdpi.com

While specific data for this compound is not extensively documented, research on related pyrazole-containing structures provides valuable insights. For example, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives has been synthesized and evaluated for their inhibitory activities against AChE. frontiersin.org These studies revealed that certain substitutions on the pyrazole and phenyl rings lead to compounds with significant inhibitory potential, often in the nanomolar to low micromolar range. frontiersin.org

The inhibitory activities of selected 3-aryl-1-phenyl-1H-pyrazole derivatives against AChE are summarized in the table below, with Donepezil serving as a reference compound. frontiersin.org

Meprin α and β Inhibition

Meprins are zinc-dependent metalloproteinases that play a role in various physiological and pathological processes, making them attractive therapeutic targets. mdpi.com Pyrazole-based compounds have been identified as potent inhibitors of both meprin α and meprin β. semanticscholar.org The pyrazole scaffold has proven to be a suitable template for developing inhibitors with high potency and, in some cases, selectivity between the two meprin isoforms. semanticscholar.org

The introduction of a phenol (B47542) residue on the pyrazole core, a key feature of this compound, has been shown to be a critical factor for potent meprin inhibition. semanticscholar.org Docking studies suggest that the phenol group can form a hydrogen bond with a key amino acid residue in the active site of meprin β. semanticscholar.org One of the most potent small molecule inhibitors of both meprins reported to date is a pyrazole derivative bearing a halophenol moiety, which is believed to interact within the S1'-subpocket of the enzymes. semanticscholar.org

The inhibitory activities (Ki) of several 3,5-disubstituted pyrazole analogs against meprin α and meprin β are presented below. These values highlight the significant impact of substitutions on the pyrazole ring on the inhibitory potency and selectivity. semanticscholar.org

Leishmaniasis Target Inhibition (e.g., LmPTR1)

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. nih.gov The pyrazole scaffold has been identified as a key pharmacophore in the development of antileishmanial agents. researchgate.net In silico studies have suggested that Leishmania major pteridine (B1203161) reductase (LmPTR1) could be a putative target for some pyrazole derivatives. researchgate.net

Several pyrazole derivatives have been synthesized and screened for their in vitro antileishmanial activity against L. major promastigotes and amastigotes. researchgate.net Many of these compounds have demonstrated higher activity than the standard drug miltefosine (B1683995). researchgate.net For instance, phenyl pyrazoline derivatives have shown particularly potent antileishmanial activity. researchgate.net One such derivative was found to be significantly more active than both miltefosine and amphotericin B deoxycholate against Leishmania donovani. researchgate.net

The antileishmanial activities of a selection of pyrazole derivatives against Leishmania donovani are shown in the following table. researchgate.net

Modulatory Effects on Receptors and Physiological Pathways

Calcium-Sensing Receptor Modulation (Calcimimetic Activity)

The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis. nih.gov Calcimimetics, which are positive allosteric modulators of the CaSR, are used to treat secondary hyperparathyroidism. nih.gov Research efforts have focused on developing novel calcimimetic agents, and pyrazole-containing compounds have shown promise in this area. nih.gov

Specifically, substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines have been investigated as potent and orally bioavailable type II calcimimetics. nih.gov These compounds are ring-constrained analogs of the known calcimimetic R-568. nih.gov Structure-activity relationship studies of these pyrazole derivatives have provided valuable information on their effects on the human calcium-sensing receptor. nih.gov One particular pyrazole analog demonstrated efficacy in an in vivo pharmacodynamic model in rats. nih.gov

Cardiac Contractility Modulation (e.g., PKA, PDE3B, GRK2, tropomyosin phosphorylation)

Cardiac contractility is a complex process regulated by various signaling pathways, including those involving protein kinase A (PKA) and phosphodiesterase 3 (PDE3). researchgate.netbohrium.com While direct evidence linking this compound to the modulation of these specific pathways is limited, studies on related pyrazole derivatives suggest a potential role in cardioprotection.